molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B181953
CAS No.: 21260-41-3
M. Wt: 202.21 g/mol
InChI Key: HLHZQJPJPNQANY-UHFFFAOYSA-N
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Description

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the annulation of chromene derivatives. One common method involves the photo-induced hydrogen evolution and annulation of 2,3-diphenyl-4H-chromen-4-ones in an ethanol-water mixture at room temperature . This method is efficient and eliminates the need for catalysts, oxidants, and additives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZQJPJPNQANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415794
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21260-41-3
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one a compound of interest in pharmaceutical research?

A1: This compound serves as a scaffold for developing novel steroid sulfatase (STS) inhibitors [, ]. STS plays a crucial role in estrogen biosynthesis, and inhibiting its activity is a promising strategy for treating hormone-dependent cancers, such as breast cancer.

Q2: How does the structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one influence its activity as an STS inhibitor?

A2: Research indicates that introducing phosphate groups to the core structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can significantly enhance its inhibitory effects on STS []. This highlights the importance of specific structural modifications in optimizing the compound's potency as a potential therapeutic agent. Additionally, a study exploring the biotransformation of this compound by fungi found that it readily undergoes selective hydroxylation, suggesting its potential for further structural diversification [].

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